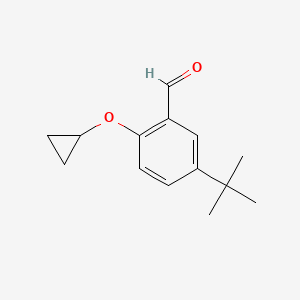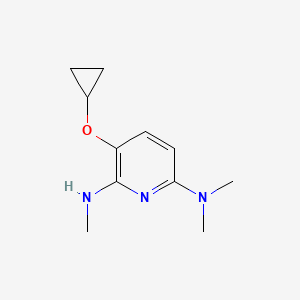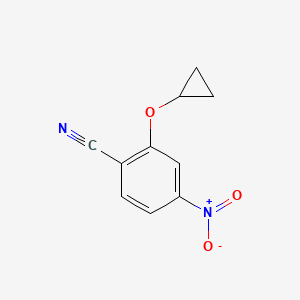
2-Cyclopropoxy-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is a nitrile derivative, characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzonitrile core. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-nitrobenzonitrile can be achieved through various methods. One common approach involves the reaction of 2-cyclopropoxy-4-nitrobenzoyl chloride with an appropriate nitrile source under controlled conditions . The reaction typically requires a temperature range of 150°C to 190°C and may involve the use of catalysts or solvents to facilitate the process . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclopropoxy-4-nitrobenzonitrile undergoes several types of chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents used in these reactions include hydrogen gas, Raney nickel, and various nucleophiles. The major products formed from these reactions are typically amines and substituted nitriles .
Scientific Research Applications
2-Cyclopropoxy-4-nitrobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopropoxy-4-nitrobenzonitrile can be compared with other nitrile derivatives, such as:
2-Nitrobenzonitrile: Similar in structure but lacks the cyclopropoxy group, leading to different reactivity and applications.
2-Chloro-4-nitrobenzonitrile: Contains a chloro group instead of a cyclopropoxy group, resulting in distinct chemical properties and uses.
2-Fluoro-5-nitrobenzonitrile:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and make it suitable for specialized research applications .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-6-7-1-2-8(12(13)14)5-10(7)15-9-3-4-9/h1-2,5,9H,3-4H2 |
InChI Key |
ZSEMVDGYDFHNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)


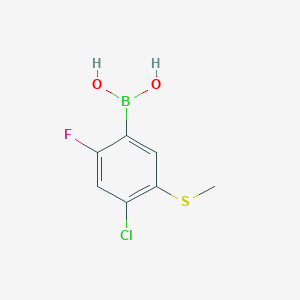
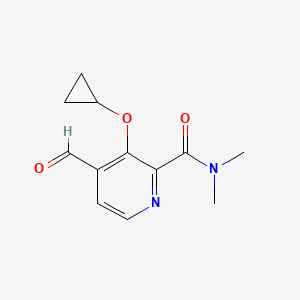
![N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14814210.png)
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)
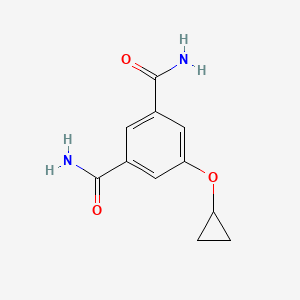
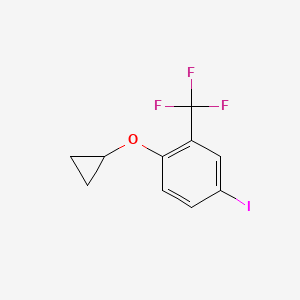
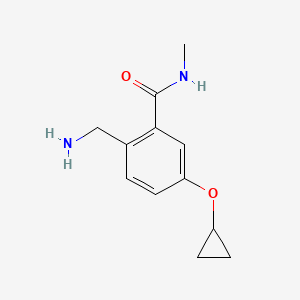
![N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14814242.png)
